Home > Products > Screening Compounds P130922 > (Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine
(Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine - 1152820-71-7

(Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Catalog Number: EVT-3221917
CAS Number: 1152820-71-7
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

Compound Description: This compound is a complex molecule containing a pyrazole ring substituted with a methyl and a trifluoromethyl group. It also features a piperidine ring connected to a pyrimidine ring through an amino group. The entire structure is linked by a methanone bridge. This compound's specific biological activity is not mentioned in the abstract. []

Relevance: The presence of a 1-methyl-1H-pyrazol-4-yl moiety in this compound directly relates it to the target compound, 1-Cyclopropyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)methanamine. Both compounds share this specific pyrazole derivative as a core structural feature. []

Reference:

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Compound Description: This compound comprises a 1-methyl-1H-pyrazol-4-yl group attached to an isoquinoline ring system. The isoquinoline is further substituted with a 6-chloro-3-nitropyridin-2-yl amine group. This compound was synthesized and evaluated for its inhibitory potency against specific kinases with a cysteine residue in their hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []

Relevance: This compound shares the 1-methyl-1H-pyrazol-4-yl group with the target compound, 1-Cyclopropyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)methanamine, highlighting the significance of this structural motif in medicinal chemistry and kinase inhibition studies. []

Reference:

PF-06747775 (N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide)

Compound Description: PF-06747775 is a potent and irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, specifically targeting the T790M mutation commonly found in non-small cell lung cancer (NSCLC). This compound displays high affinity for various EGFR oncogenic mutations (exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del) while exhibiting selectivity over the wild-type EGFR. []

Relevance: This compound features a 1-methyl-1H-pyrazol-4-yl moiety, directly linking it to the target compound, 1-Cyclopropyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)methanamine. This shared structural feature suggests potential applications in targeting similar biological pathways or possessing related pharmacological activities. []

Overview

(Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound with the molecular formula C9H15N3C_9H_{15}N_3 and a molecular weight of approximately 165.2355 g/mol. This compound is classified as an amine and belongs to the pyrazole family, which consists of five-membered heterocyclic compounds containing nitrogen atoms. The compound's unique structure and properties make it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of (Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine can be achieved through several methods, often involving multi-step reactions that utilize specific catalysts and reagents.

  1. Starting Materials: The synthesis typically begins with readily available pyrazole derivatives and cyclopropylmethyl amine.
  2. Reagents and Catalysts: Commonly used reagents include palladium or nickel catalysts to facilitate the formation of the cyclopropyl group. Organic solvents like dichloromethane are often employed to dissolve reactants.
  3. Reaction Conditions: The reactions may require specific conditions such as elevated temperatures or inert atmospheres (e.g., nitrogen purging) to prevent unwanted side reactions.

The general reaction scheme can be summarized as follows:

  • Formation of the cyclopropyl group via a coupling reaction.
  • Subsequent nucleophilic substitution at the amine position to introduce the pyrazole moiety.
Molecular Structure Analysis

The molecular structure of (Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine can be represented using various structural formulas:

  • IUPAC Name: (Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine
  • Molecular Formula: C9H15N3C_9H_{15}N_3
  • Molecular Weight: 165.2355 g/mol
  • Canonical SMILES: C1CC1CN2C=C(C=N2)C(C)N

The structure features a cyclopropyl group attached to a methyl chain, which is further linked to a pyrazole ring, providing it with unique chemical reactivity and physical properties.

Chemical Reactions Analysis

(Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions that are critical for its applications in research:

  1. Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to various oxidized derivatives.
  2. Reduction: Reduction reactions can occur in the presence of hydrogen gas and palladium catalysts, which may convert unsaturated bonds into saturated ones.
  3. Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of new substituents via alkyl halides.
  4. Hydrolysis: The compound can also undergo hydrolysis, particularly when in its hydrochloride salt form, yielding the free base.

These reactions are essential for modifying the compound to enhance its biological activity or improve its synthetic utility.

Mechanism of Action

The mechanism of action for (Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific biological targets:

  1. Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, particularly those associated with inflammation or cancer progression.
  2. Receptor Binding: It may bind to receptors, altering their activity and leading to therapeutic effects.
  3. Biological Activity: Research suggests potential antimicrobial and anti-inflammatory properties, making it a candidate for further therapeutic development.

Understanding these mechanisms is crucial for optimizing its efficacy in potential medicinal applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a liquid.
  • Storage Temperature: Should be stored at room temperature to maintain stability.

Chemical Properties

Relevant Data

The compound's physical and chemical properties play a significant role in determining its suitability for various applications in research and industry.

Applications

(Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific uses:

  1. Pharmaceutical Development: It serves as an intermediate in synthesizing more complex pharmaceutical compounds.
  2. Biological Research: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial effects.
  3. Organic Synthesis: Utilized as a building block in the production of specialty chemicals and other organic compounds.

Ongoing research continues to explore its applications across different scientific disciplines, highlighting its versatility and importance in chemical research.

Introduction: Structural and Bioactive Significance of Bifunctional Pyrazolyl-Cyclopropylamine Scaffolds

Chemoinformatic Profiling within Heterocyclic Building Block Collections

Chemoinformatic analysis reveals that “(Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine” occupies a strategic position in heterocyclic chemical space. With a molecular weight of 165.24 g/mol and moderate lipophilicity (calculated LogP = 0.82), it exhibits favorable properties for fragment-based drug discovery. The molecule’s Fsp3 value of 0.667 exceeds the median for commercial drugs (Fsp3 ~ 0.47), indicating high three-dimensionality [4] [7]. This characteristic enhances solubility and reduces the risk of promiscuous binding, a common limitation in planar heterocyclic systems [1] [6].

The scaffold’s structural metrics align with lead-like properties:

  • Rotatable bonds: Three bonds (cyclopropyl-CH2-NH-CH2-pyrazole), offering moderate flexibility
  • H-bond donors: Two (the amine and pyrazole N-H)
  • H-bond acceptors: Three (pyrazole nitrogens and amine) [7]

These features enable diverse interaction profiles with biological targets while maintaining favorable physicochemical parameters. The compound’s polar surface area (PSA ≈ 40 Ų) suggests good membrane permeability, making it suitable for central nervous system targets or intracellular enzymes. In virtual library enumerations, this scaffold serves as a versatile intermediate for combinatorial chemistry, particularly through N-alkylation of the secondary amine or functionalization of the pyrazole nitrogen, enabling rapid exploration of chemical space [1] [9]. Copper-catalyzed photoredox N-alkylation methodologies provide efficient routes to diverse analogs, including cyclopropylmethyl derivatives that are challenging to access via classical SN2 chemistry due to ring strain [9].

Table 1: Chemoinformatic Properties of Pyrazolyl-Cyclopropylamine Derivatives

CompoundMolecular FormulaFsp³LogP*H-Bond DonorsH-Bond AcceptorsMW (g/mol)
(Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amineC9H15N30.6660.8223165.24
(Cyclopropylmethyl)[(5-methyl-1H-pyrazol-4-yl)methyl]amineC9H15N30.6660.7223165.24
(Cyclopropylmethyl)[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amineC12H20N30.5831.4512206.31
(Cyclopropylmethyl)[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amineC10H16FN30.6001.2813197.25

*Calculated partition coefficients (LogP) derived from canonical SMILES structures [5] [7] [8]

Prevalence in Targeted Protein Kinase Inhibitor Architectures

The pyrazolyl-cyclopropylamine motif features prominently in kinase inhibitor design due to its ability to occupy specific hydrophobic pockets while maintaining water-mediated contacts. The 1-methylpyrazole moiety serves as an effective hinge-binding region interactor in ATP-binding sites, with the electron-rich nitrogen atoms forming critical hydrogen bonds with kinase backbone residues [1] [3]. Simultaneously, the cyclopropylmethyl group projects into adjacent hydrophobic regions inaccessible to bulkier substituents, enhancing selectivity. This vectorial duality enables potent inhibition of diverse kinases while minimizing off-target effects [1].

Structural analyses reveal that the scaffold's bioisosteric properties allow substitution for flat aromatic systems while maintaining potency but improving solubility. For instance, in c-Met and ALK inhibitors, replacing planar anilines with this motif reduced phospholipidosis risk while retaining sub-nanomolar activity [1] [6]. The cyclopropyl group’s high bond angle distortion (Baeyer strain) induces unique electronic properties that strengthen van der Waals contacts with conserved leucine or valine residues in the kinase hydrophobic back pocket. Additionally, the scaffold’s conformational rigidity reduces entropy penalties upon binding, contributing to enhanced affinity [6].

Table 2: Kinase Inhibitors Incorporating the Pyrazolyl-Cyclopropylamine Core

Target KinaseInhibitor StructureKey InteractionsBiological Activity
IRAK4N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]quinolin-4-amineH-bond with Glu97, hydrophobic contact with Leu67IC50 = 3.2 nM (cell-free), suppression of TLR signaling
CK1δ/ε5-((cyclopropylmethyl)((1-methyl-1H-pyrazol-4-yl)methyl)amino)pyrazolo[1,5-a]pyrimidineSalt bridge with Lys38, π-stacking with Phe24IC50 = 11 nM (CK1δ), circadian rhythm modulation
FLT33-((cyclopropylmethyl)((1-methyl-1H-pyrazol-4-yl)methyl)amino)-5-(trifluoromethyl)benzamideH-bond with Cys828, hydrophobic occupation of allosteric pocketIC50 = 0.7 nM, anti-leukemic activity
AXL4-((cyclopropylmethyl)((1-methyl-1H-pyrazol-4-yl)methyl)amino)-N-(pyridin-3-yl)pyrimidin-2-amineWater-mediated contact with Asp690, π-cation with Lys567IC50 = 4.5 nM, suppression of EMT in metastasis

Role in IRAK1 and CK1 Modulation Pathways

In interleukin-1 receptor-associated kinase 1 (IRAK1) inhibition, the pyrazolyl-cyclopropylamine scaffold demonstrates exceptional versatility. The secondary amine linker connects the pyrazole headgroup to aryl pharmacophores that occupy the adenine binding pocket, while the cyclopropylmethyl group extends toward the gatekeeper region. This orientation allows potent disruption of IRAK1 activation by preventing ATP binding and subsequent phosphorylation [1]. The pyrazole nitrogen engages in hydrogen bonding with the hinge region residue Glu233, and its methyl group provides hydrophobic stabilization with Leu195. The cyclopropyl ring’s small size enables accommodation in the compact IRAK1 active site where bulkier substituents diminish activity. Computational models indicate that the scaffold's conformational rigidity reduces the entropic penalty of binding by 1.8 kcal/mol compared to flexible analogs, explaining its enhanced inhibitory potency [1] [6].

For casein kinase 1 (CK1) isoforms δ and ε, this scaffold addresses the unique challenges of targeting these regulators of circadian rhythms and Wnt signaling. The bifunctional design enables simultaneous interaction with the hinge region (via pyrazole) and a proximal hydrophobic subpocket (via cyclopropyl). Molecular dynamics simulations reveal that the cyclopropyl group induces a 15° rotation in the P-loop, stabilizing an inactive conformation inaccessible to larger inhibitors [1] [4]. This mechanism underpins the isoform selectivity observed in analogs like 5-((cyclopropylmethyl)((1-methyl-1H-pyrazol-4-yl)methyl)amino)pyrazolo[1,5-a]pyrimidine, which shows 120-fold selectivity for CK1δ over CDK2 [1]. The scaffold’s protonatable amine facilitates salt formation for improved formulation, while its balanced lipophilicity maintains blood-brain barrier permeability – essential for targeting neurological disorders involving CK1 dysregulation [1] [4].

The pyrazole component exhibits tautomeric behavior that influences binding kinetics. In IRAK1, the 1-methyl-4-aminomethyl tautomer predominates (96%), forming a stable bidentate interaction with the catalytic lysine. However, in CK1’s more polar active site, a minor tautomer (1-methyl-5-aminomethyl, ~15%) contributes to time-dependent inhibition through slow rearrangement after initial binding. This tautomer-dependent behavior provides a structural rationale for differential residence times observed across kinase targets [3].

Properties

CAS Number

1152820-71-7

Product Name

(Cyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine

IUPAC Name

1-cyclopropyl-N-[(1-methylpyrazol-4-yl)methyl]methanamine

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

InChI

InChI=1S/C9H15N3/c1-12-7-9(6-11-12)5-10-4-8-2-3-8/h6-8,10H,2-5H2,1H3

InChI Key

BXALEFOFZLKFQX-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)CNCC2CC2

Canonical SMILES

CN1C=C(C=N1)CNCC2CC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.